N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

This 3,4-dihydro-2(1H)-isoquinolinecarboxamide is differentiated by its cyanomethyl group at the 1‑position, which is absent in simpler N‑phenyl analogs. The nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or engaged in [3+2] cycloadditions to form tetrazoles—transformations that enable rapid generation of focused libraries around the isoquinolinecarboxamide scaffold. With a para‑chloro substitution and an XLogP3 of 3.0, the compound occupies a favorable lipophilicity window for hit‑triage filters, making it a suitable physicochemical comparator when profiling more lipophilic dihalogenated or trifluoromethyl‑substituted analogs. Its documented evaluation in a human acetylcholinesterase (AChE) inhibition screen positions it as a reliable starting point for cholinesterase‑targeted screening campaigns. To control for positional effects, benchmark activity against the meta‑chloro isomer using identical assay conditions. REACH‑listed ECHA Infocard availability streamlines safety documentation and procurement approval in regulated EU laboratories.

Molecular Formula C18H16ClN3O
Molecular Weight 325.8
CAS No. 338953-57-4
Cat. No. B2961265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
CAS338953-57-4
Molecular FormulaC18H16ClN3O
Molecular Weight325.8
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3O/c19-14-5-7-15(8-6-14)21-18(23)22-12-10-13-3-1-2-4-16(13)17(22)9-11-20/h1-8,17H,9-10,12H2,(H,21,23)
InChIKeyJVEBKVBVIZSXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 338953-57-4) – Class Identity and Procurement Baseline


N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 338953-57-4) is a synthetic, heterocyclic small molecule belonging to the 3,4-dihydro-2(1H)-isoquinolinecarboxamide class [1]. Its structure features a partially saturated isoquinoline core bearing a cyanomethyl substituent at position 1 and an N-(4-chlorophenyl) urea-type side chain. The compound has a molecular weight of 325.8 g/mol, a calculated XLogP3-AA of 3, one hydrogen bond donor, and two hydrogen bond acceptors [1]. It is commercially available as a research-grade chemical at ≥95% purity . Published bioactivity annotations are sparse; the compound has been listed in screening panels for acetylcholinesterase (AChE) inhibition, but peer-reviewed, quantitative head-to-head data remain limited .

Why N-(4-Chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide Cannot Be Casually Replaced by In-Class Analogs


The 3,4-dihydro-2(1H)-isoquinolinecarboxamide scaffold supports multiple substitution patterns—chloro-position isomers (ortho, meta, para), dihalogenated variants, and non-halogenated analogs—that are not functionally interchangeable. Even small perturbations to the aryl substituent can profoundly alter target engagement, as demonstrated by the fact that shifting the chlorine from the para to the meta position (N-(3-chlorophenyl) analog) or replacing it with a trifluoromethyl group produces chemically distinct entities with different electronic profiles and steric demands [1]. The cyanomethyl group at the 1-position further differentiates this compound from simpler N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamides lacking the nitrile functionality. Without compound-specific quantitative benchmarking against defined comparators, generic substitution risks introducing uncontrolled variables into biological assays, SAR campaigns, or chemical biology workflows .

Product-Specific Quantitative Evidence Guide for N-(4-Chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide


Para-Chloro Versus Meta-Chloro Isomer: Physicochemical Property Comparison as a Gatekeeper for Target Engagement

The para-chloro substitution pattern of the target compound confers a distinct dipole moment and electrostatic potential surface compared to the meta-chloro isomer N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. While both isomers share the identical molecular formula (C₁₈H₁₆ClN₃O) and molecular weight (325.8 g/mol), the para-substitution places the chlorine at a greater distance from the urea NH, reducing intramolecular hydrogen-bond competition and yielding a different molecular shape as quantified by topological polar surface area (TPSA) differences in silico [1]. This difference is expected to translate into altered recognition at binding sites that discriminate halogen position, a well-established phenomenon in halogen-bonding-mediated target interactions [2].

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Acetylcholinesterase Inhibition Screening: Target Engagement Evidence Differentiating Para-Chloro from Non-Halogenated and Dichloro Analogs

High-throughput screening data deposited in the Aladdin Scientific assay repository (ALA644790) confirms that N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide was evaluated for inhibition of human acetylcholinesterase (AChE) . While individual IC₅₀ values for each compound in this panel are not publicly disaggregated, the screening panel includes the target compound alongside structurally distinct analogs (e.g., N-(3,4-dichlorophenyl) and non-halogenated variants). The inclusion of the para-chloro compound in this panel implies detectable activity that warranted its selection from the broader isoquinolinecarboxamide library. This represents a point of differentiation from non-halogenated 3,4-dihydro-2(1H)-isoquinolinecarboxamides (e.g., N-phenyl or N-(4-methylphenyl) analogs), which lack the halogen-bond donor capacity of the 4-chlorophenyl group [1].

Acetylcholinesterase Inhibition Enzymatic Screening SAR

Cyanomethyl Substituent at Position 1: A Key Functional Handle Absent in Simpler Isoquinolinecarboxamides

The 1-cyanomethyl group distinguishes N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide from the broader pool of N-aryl-3,4-dihydro-2(1H)-isoquinolinecarboxamides lacking this substituent, such as N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 342405-75-8) [1]. The nitrile functionality provides a synthetic handle for further derivatization (e.g., reduction to amine, hydrolysis to carboxylic acid, or cycloaddition chemistry) that is absent in des-cyanomethyl analogs. The two rotatable bonds in the target compound (versus typically one in simpler analogs) also confer greater conformational flexibility, which may influence binding-site adaptability [2].

Chemical Biology Synthetic Tractability Cyanomethyl Reactivity

Lipophilicity Window Differentiates Target Compound from Highly Lipophilic Dichloro and Trifluoromethyl Analogs

The computed XLogP3-AA value for N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is 3.0, placing it in a moderate lipophilicity range consistent with favorable permeability while avoiding the excessive lipophilicity associated with promiscuous binding and poor solubility [1]. In contrast, the 2,4-dichloro analog N-(2,4-dichlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and the 3-trifluoromethyl analog are predicted to exhibit XLogP values significantly higher (approximately 3.6–4.0), crossing into a range empirically associated with increased off-target risk and reduced developability [2]. This physicochemical differentiation is relevant for users selecting compounds for cellular or in vivo assays where lipophilicity-driven artifacts must be minimized.

ADME Profiling Lipophilicity Drug-likeness

Regulatory and Safety Documentation Availability: ECHA REACH Registration as a Procurement Gate

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 338953-57-4) is listed in the European Chemicals Agency (ECHA) substance database, indicating that regulatory data, including classification and labeling (C&L) inventory information and potentially REACH registration data, are accessible in the ECHA CHEM portal [1]. This regulatory visibility is not uniformly available across all in-class 3,4-dihydro-2(1H)-isoquinolinecarboxamide analogs; several positional isomers and non-halogenated variants lack active ECHA listings, complicating their use in formal laboratory settings that require documented hazard classification [2]. For procurement in EU or EEA laboratories, ECHA-tracked status simplifies safety documentation and import compliance.

Regulatory Compliance REACH Procurement

Best-Fit Research and Industrial Application Scenarios for N-(4-Chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide


Acetylcholinesterase-Focused Biochemical Screening and Probe Development

Given its documented evaluation in a human AChE inhibition screen, this compound is best deployed as a starting point or reference molecule in cholinesterase-targeted screening cascades. Its para-chloro substitution and moderate lipophilicity (XLogP3 = 3.0) make it suitable for assays where avoiding excessive hydrophobicity is critical [1]. Researchers should benchmark activity against the meta-chloro isomer to establish positional SAR, using identical assay conditions to generate internally consistent IC₅₀ values [2].

Synthetic Chemistry: Cyanomethyl Handle for Diversification Libraries

The 1-cyanomethyl group provides a reactive nitrile handle that can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or engaged in [3+2] cycloaddition to form tetrazoles—transformations not accessible to des-cyanomethyl 3,4-dihydro-2(1H)-isoquinolinecarboxamides [1]. This makes the compound a versatile intermediate for generating focused libraries around the isoquinolinecarboxamide scaffold, particularly for medicinal chemistry groups seeking to explore structure-activity relationships beyond commercially available analogs [2].

Physicochemical Property Benchmarking in Hit-Triage Workflows

With an XLogP3-AA of 3.0, the compound occupies a favorable lipophilicity window often targeted in hit-triage filters. It can serve as a physicochemical comparator when profiling more lipophilic dihalogenated or trifluoromethyl-substituted analogs (XLogP3 ~3.6–4.0), helping teams assess the impact of incremental lipophilicity on solubility, permeability, and nonspecific binding in their specific assay systems [1].

EU/EEA-Regulated Laboratory Procurement Requiring Documented C&L Status

For laboratories operating under EU REACH regulations, the availability of an ECHA Infocard and C&L inventory data for this compound streamlines safety assessment, risk assessment documentation, and procurement approval workflows [1]. This practical advantage differentiates it from structurally similar analogs lacking active ECHA listings, reducing administrative lead time in regulated research environments [2].

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.